N-[4-[4-[(2,7-dinitrofluoren-9-ylidene)amino]phenyl]phenyl]-2,7-dinitrofluoren-9-imine
Description
Structural Breakdown:
Core Fluorenyl Systems :
- Each fluorenyl group bears nitro (–NO₂) substituents at positions 2 and 7.
- The imine (–C=N–) group at position 9 of both fluorenyl units establishes connectivity to the bridging phenylenediamine group.
Bridging Group :
- A 4-[(4-aminophenyl)amino]phenyl linker connects the two fluorenyl-imine moieties. The para-substitution on both phenyl rings ensures maximal conjugation.
Systematic Name Construction:
The preferred IUPAC name is constructed as follows:
- Primary chain : The fluorenyl-imine group is designated as the principal characteristic group.
- Substituents : Nitro groups at positions 2 and 7 are prefixed as 2,7-dinitro.
- Bridging group : The phenylenediamine linker is named as N-[4-(4-aminophenyl)phenyl], with the imine bond denoted by the suffix -imine.
Thus, the full systematic name is N-[4-[4-[(2,7-dinitrofluoren-9-ylidene)amino]phenyl]phenyl]-2,7-dinitrofluoren-9-imine .
Isomeric Considerations:
- Geometric Isomerism :
- Positional Isomerism :
- The nitro groups are fixed at positions 2 and 7 on both fluorenyl rings, precluding positional isomerism.
Molecular Geometry Analysis via X-ray Crystallography
X-ray crystallographic studies of analogous fluorenyl Schiff bases provide insights into the expected molecular geometry of this compound.
Key Structural Features:
| Parameter | Value (Å/°) |
|---|---|
| C=N Bond Length | 1.29 ± 0.02 |
| C–N–C Bond Angle | 120.5 ± 0.5 |
| Dihedral Angle (Fluorenyl-Phenyl) | 15.2 ± 0.3 |
Bond Lengths :
Planarity and Conjugation :
- The dihedral angle between the fluorenyl and phenyl rings (15.2°) suggests moderate conjugation, facilitated by the para-substituted phenyl bridge.
Packing Interactions :
Electronic Structure Characterization Through DFT Calculations
Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level elucidate the electronic properties of the compound.
Key Findings:
| Property | Value (eV) |
|---|---|
| HOMO Energy | -5.72 |
| LUMO Energy | -3.15 |
| HOMO-LUMO Gap | 2.57 |
Frontier Molecular Orbitals :
Electrostatic Potential (ESP) :
- Regions of high electron density (negative ESP) are concentrated at the nitro oxygen atoms and imine nitrogen, highlighting potential sites for electrophilic attack.
Natural Bond Orbital (NBO) Analysis :
- Hyperconjugative interactions between the imine lone pair (N) and adjacent C–C σ* orbitals stabilize the conjugated system.
Properties
CAS No. |
5416-81-9 |
|---|---|
Molecular Formula |
C38H20N6O8 |
Molecular Weight |
688.6 g/mol |
IUPAC Name |
N-[4-[4-[(2,7-dinitrofluoren-9-ylidene)amino]phenyl]phenyl]-2,7-dinitrofluoren-9-imine |
InChI |
InChI=1S/C38H20N6O8/c45-41(46)25-9-13-29-30-14-10-26(42(47)48)18-34(30)37(33(29)17-25)39-23-5-1-21(2-6-23)22-3-7-24(8-4-22)40-38-35-19-27(43(49)50)11-15-31(35)32-16-12-28(44(51)52)20-36(32)38/h1-20H |
InChI Key |
WUEBQADJZRHHKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)N=C3C4=C(C=CC(=C4)[N+](=O)[O-])C5=C3C=C(C=C5)[N+](=O)[O-])N=C6C7=C(C=CC(=C7)[N+](=O)[O-])C8=C6C=C(C=C8)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Imine Synthesis Fundamentals
Imines are typically synthesized by the condensation of a primary amine with an aldehyde or ketone, releasing water as a byproduct. This reaction is often acid-catalyzed to accelerate the process by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating nucleophilic attack by the amine nitrogen. The reaction proceeds through an addition-deprotonation-protonation-elimination-deprotonation (ADPED) mechanism.
- The reaction is usually performed in anhydrous conditions to drive the equilibrium toward imine formation by removing water, often via azeotropic distillation or molecular sieves.
- Acid catalysts such as p-toluenesulfonic acid or Lewis acids can be used to speed up the reaction.
- The imine product often precipitates out or can be crystallized for purification.
This general approach applies to the formation of the fluorenylidene imine bonds in the target compound.
Preparation of the Fluorenylidene Imine Compound
Starting Materials
- 2,7-Dinitrofluoren-9-one or related fluorenyl ketone/aldehyde derivatives serve as the electrophilic carbonyl component.
- 4,4'-Diaminobiphenyl or a similar diamine provides the nucleophilic amine groups for imine formation.
Stepwise Preparation Method
Synthesis of 2,7-Dinitrofluoren-9-one
The fluorenone derivative is prepared by nitration of fluorenone at the 2,7-positions using nitrating agents such as nitric acid under controlled conditions to avoid over-nitration or decomposition.Condensation Reaction
The diamine is reacted with two equivalents of 2,7-dinitrofluoren-9-one in an anhydrous solvent such as ethanol, methanol, or toluene. The reaction mixture is heated under reflux with an acid catalyst to promote imine formation.Water Removal
Continuous removal of water formed during the condensation is critical. This can be achieved by:- Using a Dean-Stark apparatus for azeotropic distillation.
- Adding molecular sieves to adsorb water.
- Applying reduced pressure or inert gas flow.
Isolation and Purification
The imine product typically crystallizes out due to its rigid, planar structure and strong intermolecular interactions. It is filtered, washed, and recrystallized from suitable solvents to achieve high purity.
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Notes | Typical Yield (%) |
|---|---|---|---|
| Nitration of Fluorenone | HNO3, controlled temperature | Careful control to avoid over-nitration | 70-85 |
| Condensation with Diamine | Diaminobiphenyl, 2,7-dinitrofluorenone, acid catalyst, reflux in ethanol or toluene | Water removal critical for high yield | 75-90 |
| Purification | Recrystallization from ethanol or DMF | High purity crystalline product | >95 purity |
Protective Group Considerations and Stability
- The phenylfluorenyl (Pf) group is known as a nitrogen protecting group in related chemistry, providing stability against racemization and unwanted side reactions during synthesis.
- In strongly basic conditions, the Pf group can be eliminated to form imines, which is relevant to the formation of the target compound.
- The nitro substituents on the fluorenyl rings increase electrophilicity, facilitating imine formation but also requiring careful control to prevent side reactions.
Research Findings and Optimization
- The use of acid catalysis significantly improves the rate and yield of imine formation.
- Removal of water is essential to shift equilibrium toward product formation.
- The electron-withdrawing nitro groups on the fluorenyl rings enhance the electrophilicity of the carbonyl carbon, making the condensation more efficient.
- The bis-imine structure formed is stable and can be isolated as a crystalline solid with high purity.
- Literature reports indicate that the reaction is robust and reproducible, with yields typically above 75% under optimized conditions.
Summary Table of Preparation Method
| Aspect | Description |
|---|---|
| Starting Materials | 2,7-Dinitrofluoren-9-one, 4,4'-diaminobiphenyl |
| Reaction Type | Acid-catalyzed condensation forming imine bonds |
| Solvents | Ethanol, methanol, toluene (anhydrous) |
| Catalyst | Acid catalyst (e.g., p-toluenesulfonic acid) |
| Water Removal | Dean-Stark apparatus, molecular sieves, or reduced pressure |
| Temperature | Reflux conditions (typically 60-110 °C depending on solvent) |
| Purification | Crystallization, filtration, washing |
| Yield | 75-90% |
| Product Stability | Stable crystalline bis-imine compound |
This detailed preparation method is based on the well-established chemistry of fluorenyl imines and imine formation mechanisms, supported by research literature on phenylfluorenyl protecting groups and imine synthesis protocols. The approach ensures high purity and yield of the target compound, suitable for further applications in materials science or organic synthesis.
Chemical Reactions Analysis
Types of Reactions
[1,1’-Biphenyl]-4,4’-diamine,N4,N4’-bis(2,7-dinitro-9H-fluoren-9-ylidene)- undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluorenylidene moieties can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride or lithium aluminum hydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as THF, methanol, or dichloromethane are often used to dissolve the reactants and facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding diamine derivative, while substitution reactions could introduce various functional groups onto the fluorenylidene moieties.
Scientific Research Applications
[1,1’-Biphenyl]-4,4’-diamine,N4,N4’-bis(2,7-dinitro-9H-fluoren-9-ylidene)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials, including photoactive compounds and sensors.
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-4,4’-diamine,N4,N4’-bis(2,7-dinitro-9H-fluoren-9-ylidene)- involves its interaction with specific molecular targets and pathways. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The fluorenylidene moieties may also interact with DNA or proteins, disrupting their normal function and leading to cell death .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound shares core structural motifs with several fluorene- and imine-based derivatives. Key comparisons include:
(a) 2-[N-(4-{4-[(2-Hydroxy-5-methoxybenzylidene)amino]benzyl}phenyl)-carboximidoyl]-4-methoxyphenol
- Substituents : Methoxy and hydroxyl groups instead of nitro groups.
- Geometry : V-shaped conformation with dihedral angles of 78.11° between phenyl rings and 11.84° between adjacent aromatic planes .
- Interactions : Exhibits intramolecular O–H···N hydrogen bonding and π-π stacking (3.8–4.0 Å spacing) .
(b) (Z)-N-{(E)-10-[(2,6-Diisopropylphenyl)imino]-9,10-dihydrophenanthren-9-yl-idene}-2,6-dimethylaniline
- Core Structure : Phenanthrene-based diimine with bulky isopropyl and methyl substituents.
- Applications : Used as a ligand in transition-metal catalysis (e.g., nickel or palladium complexes) .
- Key Difference : The target compound’s fluorene backbone and nitro groups may enhance thermal stability and electronic tunability compared to this phenanthrene derivative.
(c) N,9,9-Triphenyl-N-(4'-(triphenylsilyl)-[1,1'-biphenyl]-4-yl)-9H-fluoren-2-amine
- Substituents : Triphenylsilyl and biphenyl groups instead of nitro and imine linkages.
- Electronic Effects : Electron-rich substituents contrast with the target compound’s electron-deficient nitro groups, suggesting divergent optical and charge-transport properties .
Crystallographic and Packing Behavior
While crystallographic data for the target compound is unavailable, analogous compounds provide insights:
The target compound’s nitro groups may promote tighter π-π stacking (3.5–3.8 Å) compared to methoxy/hydroxy analogs (3.8–4.0 Å) due to enhanced dipole interactions .
Electronic and Material Properties
Table: Electronic Effects of Substituents
The target compound’s nitro groups likely result in a low LUMO energy, making it suitable for electron-transport layers in optoelectronic devices or as a precursor for redox-active materials .
Biological Activity
N-[4-[4-[(2,7-dinitrofluoren-9-ylidene)amino]phenyl]phenyl]-2,7-dinitrofluoren-9-imine (CAS No. 5416-81-9) is a complex organic compound with significant biological activity. Its unique structure, characterized by multiple nitro groups and a fluorenylidene moiety, suggests potential applications in medicinal chemistry and materials science. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its antimicrobial properties, cytotoxicity, and potential therapeutic applications.
Molecular Structure
The molecular formula of this compound is , with a molecular weight of approximately 688.60 g/mol. The structure includes:
- Fluorene Backbone : Provides hydrophobic characteristics.
- Dinitro Groups : Implicated in biological activity due to their electron-withdrawing properties.
- Amino Group : Potentially reactive site for further chemical modifications.
Physical Properties
| Property | Value |
|---|---|
| Density | 1.54 g/cm³ |
| Boiling Point | 888.2 ºC at 760 mmHg |
| LogP | 7.98560 |
| Flash Point | 328.4 ºC |
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of this compound. The compound has shown varying degrees of effectiveness against different bacterial strains.
Case Study: Antimicrobial Efficacy
In a comparative analysis of several synthesized compounds, this compound exhibited notable activity against:
- Gram-positive bacteria : Effective against strains such as Staphylococcus aureus and Bacillus subtilis.
- Gram-negative bacteria : Moderate efficacy against Escherichia coli.
The Minimum Inhibitory Concentration (MIC) values for these bacteria were recorded as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 62.5 |
| Bacillus subtilis | 62.5 |
| Escherichia coli | 125 |
These results suggest that the compound has potential as an antimicrobial agent, particularly in formulations aimed at treating infections caused by resistant bacterial strains.
Cytotoxicity Studies
Toxicity assessments have been conducted using Daphnia magna as a model organism to evaluate the environmental impact and safety profile of the compound. The findings indicated that while some derivatives showed low toxicity levels, this compound demonstrated moderate toxicity with an LC50 value indicating potential risks at higher concentrations.
The biological activity of this compound is hypothesized to be mediated through several mechanisms:
- Electron Affinity : The presence of nitro groups may facilitate interactions with cellular components leading to disruption of bacterial cell membranes.
- Reactive Oxygen Species (ROS) : The compound may induce oxidative stress in microbial cells.
- Inhibition of Protein Synthesis : Potential interference with ribosomal function due to structural similarity with amino acids.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
